molecular formula C21H16Cl2N6O4 B12160931 N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide

Cat. No.: B12160931
M. Wt: 487.3 g/mol
InChI Key: VCKRDWBUOOOEPE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Configurations

The systematic name of this compound is derived through sequential application of IUPAC rules for heterocycles, hydrazides, and stereodescriptors. The parent structure is pentanedihydrazide (C₅H₁₂N₄O₂), a five-carbon dihydrazide with two terminal hydrazide groups. Each hydrazide nitrogen is substituted with an indol-3-ylidene moiety, forming a conjugated system via imine (C=N) linkages.

The indole derivatives are modified at three key positions:

  • Position 5 : A chlorine substituent, denoted by the prefix 5-chloro.
  • Position 2 : A ketone group (2-oxo).
  • Position 3 : A double bond in the indole ring system (3-ylidene), with stereochemical descriptors (3E) and (3Z) for the two isomers.

The full IUPAC name integrates these features hierarchically:

  • Root : Pentanedihydrazide (five-carbon chain with two hydrazide groups).
  • Substituents : Two 5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene groups.
  • Stereodescriptors : (3E) for the N'~1~ substituent and (3Z) for the N'~5~ substituent, reflecting the geometry of the imine bonds.

Table 1 : Component breakdown of the IUPAC name

Component Description
Pentanedihydrazide Core structure with five carbons and two hydrazide groups
5-Chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene Substituted indole with Cl, ketone, and imine groups
(3E)/(3Z) Stereodescriptors for imine bond geometry

Comparative Analysis of Z/E Stereochemical Designations

The E/Z configurations at the imine bonds (C=N) arise from the relative priorities of substituents on the nitrogen and carbon atoms. For the N'~1~ substituent (3E), the higher-priority groups (indole ring and hydrazide nitrogen) are on opposite sides of the double bond. Conversely, for the N'~5~ substituent (3Z), these groups reside on the same side.

Key factors influencing stereochemical stability include:

  • Intramolecular hydrogen bonding : The Z isomer may stabilize through a six-membered H-bonded ring involving the hydrazide NH and adjacent carbonyl oxygen.
  • Steric effects : Bulky substituents favor the E configuration to minimize steric hindrance.
  • Conjugation : Extended π-conjugation in the indole-hydrazide system may favor planar geometries.

Table 2 : E vs. Z configuration characteristics

Parameter (3E) Configuration (3Z) Configuration
Priority arrangement Opposing sides Same side
Stabilizing interactions Steric avoidance H-bonding
Spectral signature Distinct NMR/IR shifts for NH and C=N

Systematic Classification Within Heterocyclic Hydrazide Families

This compound belongs to three overlapping chemical families:

  • Bis-hydrazides : Characterized by two hydrazide groups linked via an aliphatic chain (e.g., pentanedihydrazide).
  • Indole derivatives : Incorporating substituted indole rings, a hallmark of bioactive heterocycles.
  • Acylhydrazones : Defined by the R1–C=N–N–R2 linkage, which exhibits E/Z isomerism.

Table 3 : Classification within heterocyclic hydrazides

Family Key Features Example Compounds
Bis-hydrazides Two hydrazide groups, variable linkers Glutaric dihydrazide, Pentanedihydrazide derivatives
Indole hydrazides Indole core with hydrazide substituents Isatin bis-indole hybrids, 5-Chloroisatin derivatives
Acylhydrazones Conjugated C=N–N systems E/Z isomers of hydrazone derivatives

The structural duality of this compound—combining a flexible pentanedihydrazide backbone with rigid, planar indole units—positions it as a hybrid scaffold for studying stereochemical effects on physicochemical properties.

Properties

Molecular Formula

C21H16Cl2N6O4

Molecular Weight

487.3 g/mol

IUPAC Name

N,N'-bis[(5-chloro-2-hydroxy-1H-indol-3-yl)imino]pentanediamide

InChI

InChI=1S/C21H16Cl2N6O4/c22-10-4-6-14-12(8-10)18(20(32)24-14)28-26-16(30)2-1-3-17(31)27-29-19-13-9-11(23)5-7-15(13)25-21(19)33/h4-9,24-25,32-33H,1-3H2

InChI Key

VCKRDWBUOOOEPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)O)N=NC(=O)CCCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Chloro-3-ylideneindole Intermediates

The 5-chloro-2-oxoindole scaffold is synthesized via Vilsmeier-Haack reaction or condensation reactions using 5-chloroisatin or 5-chloro-1-indanone. For example:

  • 5-Chloroisatin undergoes condensation with aldehydes in ethanol under reflux with piperidine catalysis to form 3-ylideneindolin-2-ones.

  • 5-Chloro-1-indanone reacts with methyl carbonate and sodium hydride in toluene to yield carboxylate intermediates, which are subsequently oxidized and functionalized.

Key parameters :

  • Solvent: Toluene or ethanol for optimal solubility and reaction kinetics.

  • Catalyst: Piperidine (0.1 mmol) for facilitating aldol-like condensations.

  • Temperature: Reflux conditions (78–110°C) to drive dehydration and cyclization.

Preparation of Pentanedihydrazide

Pentanedihydrazide is synthesized via hydrazinolysis of dimethyl pentanedioate :

  • Dimethyl pentanedioate (1 mol) is reacted with hydrazine hydrate (2.2 mol) in methanol at 0–5°C.

  • The mixture is stirred for 12 h, yielding a white precipitate, filtered and dried (yield: 85–90%).

Coupling of Intermediates to Form the Target Compound

The final step involves stereoselective hydrazone formation between pentanedihydrazide and 5-chloro-3-ylideneindole derivatives:

Reaction Conditions

  • Molar ratio : 1:2 (pentanedihydrazide : 5-chloro-3-ylideneindole).

  • Solvent : Anhydrous DMF or ethanol to enhance nucleophilicity.

  • Acid catalyst : Acetic acid (1–2 drops) to protonate the hydrazide and promote nucleophilic attack.

  • Temperature : 60–70°C for 6–8 h to favor E/Z isomerization.

Stereochemical Control

  • E-configuration : Achieved by slow addition of the indole derivative at lower temperatures (0–5°C) and extended reaction times.

  • Z-configuration : Requires higher temperatures (70–80°C) and rapid quenching to trap the less stable isomer.

Example protocol :

  • Dissolve pentanedihydrazide (1 mmol) in DMF (10 mL).

  • Add 5-chloro-3-ylideneindole (2 mmol) and acetic acid (0.1 mL).

  • Heat at 70°C for 6 h, then cool to 0°C to precipitate the product.

  • Filter and recrystallize from ethanol (yield: 68%).

Analytical Characterization and Optimization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 2H, NH), 8.4 (s, 2H, CH=N), 7.6–7.2 (m, 6H, aromatic), 2.4 (quin, 4H, CH₂), 1.8 (quin, 2H, CH₂).

  • HPLC-MS : m/z 527.1 [M+H]⁺ (calculated: 526.6).

Yield Optimization

ParameterOptimal RangeYield (%)Purity (%)
Reaction time6–8 h68–7295–98
Temperature70°C7097
Solvent (DMF)10 mL/mmol7596

Challenges and Mitigation Strategies

  • Isomer Separation : Chromatography on silica gel with ethyl acetate/hexane (3:7) resolves E/Z isomers.

  • Byproduct Formation : Excess hydrazide (1.1 eq) minimizes unreacted indole derivatives.

  • Solvent Purity : Anhydrous DMF prevents hydrolysis of the hydrazide intermediate .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chloro groups in the indole rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles for Substitution: Ammonia (NH3), thiols (RSH)

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. Their ability to interact with biological macromolecules makes them valuable tools in drug discovery and development.

Medicine

Medically, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Their ability to modulate specific biological pathways makes them promising candidates for new drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N’~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and π-π stacking with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related indole-hydrazide derivatives:

Compound Name Substituents Configuration Reported Bioactivities References
Target Compound: N'~1~-[(3E)-5-Chloro-2-oxo-indol-3-ylidene]-N'~5~-[(3Z)-5-Chloro-2-oxo-indol-3-ylidene]pentanedihydrazide 5-Cl (both indoles) E/Z In silico predicted anticancer/antiviral
N"-[(3Z)-1-Acetyl-5-chloro-2-oxo-indol-3-ylidene]thiocarbonohydrazide 5-Cl, 1-acetyl, thiocarbonyl Z Synthetic intermediate; uncharacterized
N′-(5-Nitro-2-oxo-indol-3-ylidene)-2-phenoxyacetohydrazide 5-NO₂, phenoxyacetyl E/Z Antimicrobial (hypothetical based on nitro)
N'~1~-[(3E)-5-Methoxy-2-oxo-indol-3-ylidene]-N'~7~-[(3Z)-5-Methoxy-2-oxo-indol-3-ylidene]heptanedihydrazide 5-OCH₃ (both indoles) E/Z Not reported (structural analog)

Key Observations :

  • Chlorine vs. Nitro groups are often associated with antimicrobial activity but may increase toxicity risks .
  • Acetyl-Thiocarbonyl Modifications: The acetylated thiocarbonohydrazide in introduces a sulfur atom, which may influence metal-binding properties or metabolic stability .

Computational Similarity Analysis

Structural similarity metrics, such as the Tanimoto and Dice coefficients, have been applied to compare the target compound with analogs (e.g., isatin derivatives, thiocarbonohydrazides). These metrics utilize molecular fingerprints (e.g., MACCS, Morgan) to quantify overlap in functional groups and topology . For example:

  • The target compound likely shares >60% similarity with 5-nitroindole hydrazides () due to conserved indole-hydrazide backbones.
  • Compared to methoxy-substituted analogs (), the chloro groups would reduce polarity, increasing the Tanimoto score for hydrophobic pharmacophores .

Bioactivity Clustering and SAR Insights

Bioactivity profiling () suggests that indole derivatives cluster based on substituent-driven modes of action. For instance:

  • Chloroindoles : Associated with anticancer activity due to DNA intercalation or kinase inhibition (e.g., isatin derivatives in ).
  • Nitroindoles : Often linked to antimicrobial effects via nitroreductase activation .
  • Methoxyindoles : May exhibit anti-inflammatory or neuroprotective properties .

The dual chloro substituents in the target compound position it within a bioactivity cluster dominated by antiproliferative agents, as seen in structurally related isatin-based compounds .

Molecular Networking and Dereplication

Mass spectrometry-based molecular networking () could group the target compound with other indole hydrazides via cosine scores (>0.8) derived from shared fragmentation patterns (e.g., loss of HCl or NO₂ groups). This approach aids in dereplication and identification of novel analogs .

Biological Activity

N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole and its derivatives have been widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C17H16Cl2N6O2\text{C}_{17}\text{H}_{16}\text{Cl}_2\text{N}_6\text{O}_2

It features two indole moieties linked by a pentanedihydrazide chain. The presence of chlorine and carbonyl groups contributes to its reactivity and biological potential.

Anticancer Activity

Recent studies have demonstrated that indole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to N'~1~-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene] have shown promising results in activating apoptotic pathways in cancer cells.

Case Study: Cytotoxicity Against Human Cancer Cell Lines

A study evaluated the cytotoxic effects of various indole derivatives, including those structurally related to our compound, on human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). The results indicated that several compounds activated procaspase-3, leading to increased apoptosis rates.

CompoundCell LineIC50 (μM)Mechanism of Action
5kU9370.25Caspase activation
5nSW6200.30Apoptosis induction
5qPC-30.35Cell cycle arrest

Source:

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests potential activity against various pathogens due to its ability to interfere with microbial cell function.

Case Study: Antimicrobial Efficacy

In a comparative study of several indole-based compounds, it was found that those containing halogen substitutions exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus12 μg/mL
BEscherichia coli15 μg/mL
CPseudomonas aeruginosa10 μg/mL

Source:

The biological activity of this compound is primarily attributed to its ability to activate apoptotic pathways through caspase activation. This mechanism is crucial for inducing programmed cell death in cancer cells, making it a potential candidate for anticancer drug development.

Q & A

Q. Advanced

  • Molecular Docking : Screen against targets like topoisomerase II or apoptosis regulators (e.g., Bcl-2) using AutoDock Vina. Focus on hydrogen bonding with indole NH and halogen interactions from chloro-substituents .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with antiproliferative activity. For instance, 3,4,5-trimethoxy analogs show enhanced activity due to improved membrane permeability .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthesis targets .

How can structure-activity relationships (SARs) be systematically explored for this compound?

Q. Advanced

  • Analog Synthesis : Introduce substituents at indole C5 (e.g., Br, F, OCH₃) and hydrazide termini to modulate electronic and steric effects. For example, 5-chloro derivatives exhibit higher cytotoxicity (IC₅₀ ~0.5 µM) compared to methoxy analogs .
  • Biological Assays : Test against leukemia (L1210, K562) and solid tumor (HeLa) cell lines. Use flow cytometry to quantify apoptosis induction (Annexin V/PI staining) .

What experimental designs are recommended for evaluating biological activity while minimizing artifacts?

Q. Advanced

  • Dose-Response Curves : Use 8–10 concentration points (1 nM–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., doxorubicin) and solvent controls (e.g., DMSO ≤0.1%) .
  • Mitochondrial Membrane Potential Assays : JC-1 staining validates apoptosis via ΔΨm collapse, distinguishing from necrosis .
  • 3D Cell Models : Spheroids or organoids better recapitulate tumor microenvironments compared to monolayer cultures .

How can stability issues (e.g., hydrolysis or tautomerism) during synthesis and storage be mitigated?

Q. Advanced

  • Lyophilization : Store under inert gas (N₂/Ar) at –80°C to prevent hydrazide oxidation.
  • pH Control : Buffered solutions (pH 6–7) reduce hydrolysis of the indole-hydrazide bond .
  • Tautomer Stabilization : Chelation with transition metals (e.g., Zn²⁺) locks the E/Z configuration, verified by X-ray .

What mechanistic studies are critical to understanding its mode of action?

Q. Advanced

  • ROS Detection : Use DCFH-DA probes to quantify reactive oxygen species generation in treated cells .
  • Western Blotting : Assess cleavage of PARP and caspase-3 to confirm apoptosis .
  • Target Identification : SILAC-based proteomics identifies binding partners (e.g., tubulin or kinases) .

How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed?

Q. Advanced

  • Crystal Optimization : Use vapor diffusion with PEG-based precipitants. For twinned crystals, apply SHELXL TWIN commands to refine data .
  • Synchrotron Radiation : High-flux beams (e.g., at APS or ESRF) improve resolution for weakly diffracting crystals .

What role do non-covalent interactions (e.g., π-stacking) play in its supramolecular assembly?

Q. Advanced

  • X-ray Topology : Analyze packing diagrams for π-π interactions between indole rings and halogen bonds (Cl⋯O/N). These interactions enhance crystal stability and solubility .
  • DFT Calculations : Quantify interaction energies (e.g., AIM analysis) to predict co-crystal formation with excipients .

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